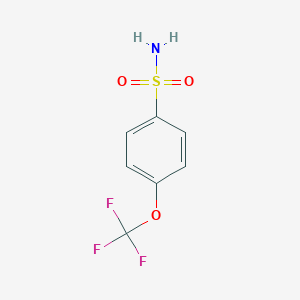

4-(Trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3S/c8-7(9,10)14-5-1-3-6(4-2-5)15(11,12)13/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOJCHYYBKMRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380415 | |

| Record name | 4-(Trifluoromethoxy)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-45-7 | |

| Record name | 4-(Trifluoromethoxy)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1513-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethoxy)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethoxy)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-(Trifluoromethoxy)benzenesulfonamide

CAS Number: 1513-45-7 Formula: C₇H₆F₃NO₃S Molecular Weight: 241.19 g/mol [1][2]

Executive Summary: The Fluorine Effect in Pharmacophore Design

4-(Trifluoromethoxy)benzenesulfonamide represents a critical scaffold in modern medicinal chemistry, bridging the gap between classic sulfonamide pharmacology and organofluorine utility. While sulfonamides are historically significant as the first broad-spectrum antibacterials (sulfa drugs) and potent Carbonic Anhydrase (CA) inhibitors, the addition of the trifluoromethoxy (-OCF₃) group at the para position introduces unique physicochemical properties.

The -OCF₃ group acts as a "super-halogen," offering high electronegativity and lipophilicity (Hansch

Physicochemical Profile

| Property | Value | Technical Note |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere.[3] |

| Melting Point | 146 – 148 °C | Sharp melting point indicates high lattice energy.[3] |

| pKa (Sulfonamide) | ~10.0 | Weakly acidic N-H proton; forms salts with strong bases. |

| LogP | ~1.7 - 2.0 | Moderate lipophilicity; favorable for oral bioavailability.[3] |

| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water; requires cosolvent for bioassays.[3] |

| Electronic Effect | Electron-withdrawing; increases acidity of sulfonamide NH₂.[3] |

Synthetic Architecture

To ensure high regiospecificity and purity, the synthesis of this compound is best approached via the Meerwein Sulfonylation of the corresponding aniline. Direct chlorosulfonation of (trifluoromethoxy)benzene is possible but often yields ortho/para mixtures that are difficult to separate.[3]

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the regiospecific route starting from 4-(trifluoromethoxy)aniline.

Figure 1: Regiospecific synthesis via the Meerwein reaction ensures the sulfonamide group is strictly para to the -OCF3 moiety.

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary biological utility of CAS 1513-45-7 lies in its ability to inhibit Carbonic Anhydrase (CA) metalloenzymes.[3] The sulfonamide moiety (

Molecular Interactions

-

Zinc Coordination: The sulfonamide nitrogen (in its deprotonated form,

) coordinates directly to the catalytic -

Hydrogen Bonding: The sulfonamide oxygens form hydrogen bonds with the backbone amide of Thr199 and Glu106 residues, anchoring the molecule.[3]

-

Hydrophobic Pocket: The 4-trifluoromethoxy phenyl tail extends into the hydrophobic pocket of the enzyme active site.[3] The high lipophilicity of the

group enhances binding affinity (potency) compared to a simple benzene ring, particularly in isoforms like hCA II (cytosolic) and hCA IX (tumor-associated).

Inhibition Logic (DOT Visualization)

Figure 2: Mechanistic pathway of Carbonic Anhydrase inhibition.[4][5] The -OCF3 group provides critical hydrophobic contacts that stabilize the complex.[3]

Experimental Protocols

Protocol A: Regiospecific Synthesis

Note: Perform all reactions in a fume hood. Sulfonyl chlorides are lachrymators.[3]

-

Diazotization:

-

Dissolve 10 mmol of 4-(trifluoromethoxy)aniline in 20 mL of 12M HCl. Cool to -5°C in an ice-salt bath.

-

Dropwise add a solution of

(1.1 eq) in water, maintaining temperature below 0°C. Stir for 30 min.

-

-

Sulfonylation (Meerwein Reaction):

-

Prepare a saturated solution of

gas in glacial acetic acid (20 mL) containing -

Slowly pour the cold diazonium salt solution into the

mixture. -

Allow to warm to room temperature.[3][6] Nitrogen gas evolution indicates reaction progress.[3] Stir for 2 hours.

-

Pour into ice water. The 4-(trifluoromethoxy)benzenesulfonyl chloride will precipitate as an oil or solid.[3] Extract with DCM, dry over

, and concentrate.

-

-

Amination:

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the Inhibition Constant (

-

Reagents:

-

Buffer: 20 mM HEPES, pH 7.5, 20 mM

. -

Substrate:

saturated water. -

Indicator: Phenol Red (0.2 mM).

-

Enzyme: Recombinant hCA II (10–20 nM final concentration).

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO (keep DMSO < 1% in final assay).

-

Incubate enzyme with inhibitor for 15 minutes at 25°C.[3]

-

Rapidly mix enzyme-inhibitor solution with

substrate solution in a Stopped-Flow apparatus. -

Monitor the acidification rate (absorbance change of Phenol Red at 557 nm).

-

-

Analysis:

-

Calculate initial velocities (

). -

Fit data to the Cheng-Prusoff equation to determine

and derive -

Expected Result:

in the low nanomolar range (10–100 nM) for hCA II.

-

Safety & Handling (GHS)[4]

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Measures: Wear nitrile gloves and safety goggles.[3] Avoid dust formation.[3] In case of contact, wash with copious water.[3][7]

References

-

Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

PubChem. (2024).[2][3] this compound (CID 2777211).[2] National Library of Medicine.[3] Link

-

Truce, W. E., et al. (1951).[3][7] Sulfonation and Sulfation. Chemical Reviews. (Foundational chemistry for sulfonyl chloride synthesis). Link

-

ChemScene. (2024). Product Data Sheet: CAS 1513-45-7.[1][2] Link

-

Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

- 1. This compound | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. prepchem.com [prepchem.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

4-(Trifluoromethoxy)benzenesulfonamide molecular structure

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Profile of 4-(Trifluoromethoxy)benzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal building block in modern chemical research. We dissect its core molecular structure, detailing the synergistic interplay between the electron-withdrawing sulfonamide moiety and the lipophilic, metabolically robust trifluoromethoxy group. This document explores the compound's physicochemical properties, spectroscopic signature, and solid-state characteristics through a synthesis of experimental data and theoretical principles. Designed for researchers, scientists, and drug development professionals, this guide elucidates the structural rationale behind the compound's utility as a versatile intermediate in the synthesis of advanced pharmaceutical, agrochemical, and material science products.

Introduction: A Molecule of Strategic Importance

This compound is a substituted aromatic compound that has garnered significant interest as a key intermediate and structural motif.[1] Its value stems from the unique combination of two highly influential functional groups attached to a central benzene scaffold: the sulfonamide and the trifluoromethoxy group.

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[2][3] Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metallic ions in enzyme active sites, makes it a highly effective pharmacophore.[4][5]

The trifluoromethoxy group (-OCF₃) is a powerful modulator of physicochemical properties. In drug design, its incorporation is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, thereby optimizing the pharmacokinetic profile of a lead compound.[6][7] The synthesis of molecules containing this group has been an area of active research, highlighting its desirability in modern chemistry.[6] This guide will provide a detailed examination of how these two groups define the structure and function of the title molecule.

Core Molecular Structure & Physicochemical Properties

Chemical Identity

The fundamental identity of this compound is established by its unique identifiers and core chemical formula.

| Property | Value | Reference |

| IUPAC Name | This compound | [8][9] |

| CAS Number | 1513-45-7 | [1][9][10] |

| Molecular Formula | C₇H₆F₃NO₃S | [1][10][11] |

| Molecular Weight | 241.19 g/mol | [9][11] |

| SMILES | C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)N | [8][9] |

| InChI Key | RGOJCHYYBKMRLL-UHFFFAOYSA-N | [8][9] |

Structural Elucidation

The molecule consists of a para-substituted benzene ring. The sulfonamide group (-SO₂NH₂) and the trifluoromethoxy group (-OCF₃) are positioned at opposite ends of the ring (positions 1 and 4). This substitution pattern dictates the molecule's electronic properties and steric profile. Both groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.

Caption: 2D representation of this compound.

Physicochemical Properties

These properties are critical for predicting the compound's behavior in various experimental and biological systems.

| Property | Value | Reference |

| Appearance | White to almost white powder or crystal | [1][4] |

| Melting Point | 146 - 151 °C | [1][9][12] |

| Topological Polar Surface Area (TPSA) | 69.39 Ų | [11] |

| LogP (calculated) | 1.2326 | [11] |

| Hydrogen Bond Donors | 1 | [11] |

| Hydrogen Bond Acceptors | 3 | [11] |

| Rotatable Bonds | 2 | [11] |

Spectroscopic and Crystallographic Characterization

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, creating a self-validating system of analysis.

Spectroscopic Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: Obtain the spectrum using an FT-IR spectrometer, scanning from 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Expected Characteristic IR Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 | N-H stretch | Primary sulfonamide (-NH₂) |

| 1350-1310 & 1160-1120 | S=O asymmetric & symmetric stretch | Sulfonamide (-SO₂-) |

| 1280-1210 & 1075-1020 | C-F stretch & C-O stretch | Trifluoromethoxy (-OCF₃) |

| 3100-3000 | C-H stretch | Aromatic ring |

| 1600-1450 | C=C stretch | Aromatic ring |

Note: Spectral data for this compound can be found on public databases like PubChem.[8]

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Analysis:

-

¹H NMR: Expect two distinct signals in the aromatic region (typically 7.0-8.5 ppm), appearing as doublets due to the para-substitution pattern. A broad singlet for the -NH₂ protons will also be present.

-

¹³C NMR: Expect signals for the four unique aromatic carbons, with the carbons attached to the -SO₂NH₂ and -OCF₃ groups showing characteristic shifts. A quartet will be observed for the -CF₃ carbon due to coupling with fluorine.

-

¹⁹F NMR: Expect a single sharp singlet, as the three fluorine atoms are chemically equivalent.

-

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes.

-

Analysis: The primary observation will be the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the compound's molecular weight (~241.19 Da). Analysis of the fragmentation pattern can further confirm the presence of the benzenesulfonamide and trifluoromethoxy fragments.

Solid-State Structure & Intermolecular Interactions

While a specific public crystal structure for this compound was not identified, its solid-state behavior can be reliably predicted based on its functional groups and studies of analogous molecules.[13] The sulfonamide group is a potent director of crystal packing due to its ability to form robust hydrogen bonds.

Key Expected Interactions:

-

Hydrogen Bonding: The two N-H protons of the sulfonamide group are strong hydrogen bond donors, while the two sulfonyl oxygens and the amine nitrogen are acceptors. This facilitates the formation of extensive hydrogen-bonding networks, such as dimers or chains, which are common in sulfonamide crystal structures.

-

π-π Stacking: The electron-deficient nature of the aromatic ring allows for favorable π-π stacking interactions between adjacent molecules in the crystal lattice.

Caption: Predicted intermolecular interactions in the solid state.

The Role of Key Functional Groups in a Research Context

The utility of this compound is best understood by analyzing the distinct contributions of its two primary functional groups.

The Sulfonamide Moiety: A Privileged Pharmacophore

The benzenesulfonamide scaffold is a foundational element in drug design.[2] It is a key feature in numerous approved drugs, from diuretics to COX-2 inhibitors.[14] Its importance is derived from several key properties:

-

Bioisostere for Carboxylic Acids: It can mimic a carboxylate group, but with a more three-dimensional geometry and different pKa, allowing for novel interactions with biological targets.

-

Zinc-Binding Group: The sulfonamide nitrogen can deprotonate and coordinate with the Zn²⁺ ion found in the active site of metalloenzymes, most notably carbonic anhydrases.[15]

-

Strong H-Bonding Capacity: It readily participates in the hydrogen bond networks that define ligand-receptor binding, contributing to both affinity and selectivity.[4]

The Trifluoromethoxy Group: A Bioisostere for Enhanced Performance

The trifluoromethoxy (-OCF₃) group has emerged as a highly valuable substituent in medicinal chemistry, often used to optimize the properties of a drug candidate.[16]

| Property | -OCH₃ (Methoxy) | -CF₃ (Trifluoromethyl) | -OCF₃ (Trifluoromethoxy) |

| Electronic Effect | Electron-donating | Strongly electron-withdrawing | Strongly electron-withdrawing |

| Lipophilicity (π) | -0.02 | +0.88 | +1.04 |

| Metabolic Stability | Susceptible to O-demethylation | High | Very High |

| H-Bond Acceptor | Yes | No | Very Weak |

Data compiled from medicinal chemistry literature.[7][17]

The -OCF₃ group offers a unique combination of high lipophilicity and metabolic stability.[7] Replacing a metabolically vulnerable methoxy group with -OCF₃ can block oxidative degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[7]

Synthesis and Reactivity

A common and reliable method for the laboratory-scale synthesis of this compound involves a multi-step process starting from a commercially available precursor.

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol: Synthesis

CAUTION: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

-

Diazotization:

-

Dissolve 4-(trifluoromethoxy)aniline in a mixture of concentrated HCl and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride (CuCl₂).

-

Slowly add the cold diazonium salt solution to the SO₂ solution. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

-

Extract the resulting sulfonyl chloride into an organic solvent (e.g., dichloromethane), wash with water, and dry over sodium sulfate.

-

-

Amination:

-

Dissolve the crude 4-(trifluoromethoxy)benzenesulfonyl chloride in a solvent like THF.

-

Cool the solution in an ice bath and add an excess of concentrated ammonium hydroxide dropwise.

-

Stir the reaction for several hours. Upon completion, acidify the mixture to precipitate the product.

-

-

Purification:

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Applications in Drug Discovery and Beyond

This compound is not typically an end-product but rather a high-value building block. Its bifunctional nature—a reactive sulfonamide and a property-modulating trifluoromethoxy group—makes it a versatile starting point for creating libraries of more complex molecules.[1]

-

Pharmaceutical Development: It serves as a key intermediate for synthesizing inhibitors targeting a range of diseases, including inflammatory conditions and cancer.[1] The scaffold has been investigated for potential chemotherapeutic applications.[18]

-

Agrochemical Chemistry: The compound is used in the formulation of next-generation herbicides and pesticides, where the trifluoromethoxy group can enhance potency and environmental stability.[4]

-

Materials Science: The unique electronic properties conferred by the functional groups make it a candidate for incorporation into advanced polymers and coatings to enhance thermal stability and chemical resistance.[4]

Conclusion

The molecular structure of this compound presents a masterful convergence of function. The sulfonamide group provides a reliable anchor for biological interactions, while the trifluoromethoxy group fine-tunes the molecule's physicochemical profile for enhanced stability and bioavailability. A thorough understanding of its structure, characterized by spectroscopy and predicted by chemical principles, is essential for leveraging its full potential. For researchers in drug discovery and materials science, this compound represents a strategically designed building block, poised for the creation of novel and high-performing molecules.

References

- SynQuest Laboratories, Inc. This compound Safety Data Sheet. Available from: https://www.synquestlabs.com/product/8669-3-24

- Le-Thanh, T., et al. (2022). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 27(15), 4989. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370607/

- Chem-Impex International. 4-(Trifluoromethyl)benzenesulfonamide. Available from: https://chemimpex.com/products/4-trifluoromethyl-benzenesulfonamide

- Artigas, A., et al. (2020). One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones. RSC Advances, 10(49), 29337-29346. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9052924/

- Hosten, E. C., et al. (2018). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 11), 1549-1558. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6215359/

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2777211, this compound. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/4-_Trifluoromethoxy_benzenesulfonamide

- Sroor, F. M., Younis, E. A., & Aly, H. F. (2024). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. Medicinal Chemistry, 21(7), 692-706. Available from: https://pubmed.ncbi.nlm.nih.gov/41368779/

- J&K Scientific. This compound, 98%.

- Chem-Impex International. This compound. Available from: https://www.chemimpex.com/products/4-trifluoromethoxy-benzenesulfonamide

- ChemScene. This compound. Available from: https://www.chemscene.com/products/4-Trifluoromethoxy-benzenesulfonamide-CS-0081117.html

- Sigma-Aldrich. 4-(Trifluoromethyl)benzenesulfonamide. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/563579

- ChemicalBook. This compound. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4731776.htm

- Wikipedia. Sulfonamide (medicine). Available from: https://en.wikipedia.org/wiki/Sulfonamide_(medicine)

- Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Available from: https://www.drugs.com/drug-class/sulfonamides.html

- Pinto, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: https://pubmed.ncbi.nlm.nih.gov/41852899/

- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: https://www.researchgate.

- Green, K. D., et al. (2016). Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis. ACS Infectious Diseases, 2(12), 924-933. Available from: https://pubmed.ncbi.nlm.nih.gov/27951656/

- Iqbal, T., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Particulate Science and Technology, 38(7), 804-818. Available from: https://www.tandfonline.com/doi/full/10.1080/02726351.2019.1633818

- Thermo Fisher Scientific. 4-(Trifluoromethyl)benzenesulfonamide, 97%. Available from: https://www.thermofisher.

- BenchChem. The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Available from: https://www.benchchem.com/blog/the-trifluoromethyl-group-a-cornerstone-in-modern-medicinal-chemistry/

- Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063-7081. Available from: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00572

- Wang, Y., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6214-6223. Available from: https://pubs.acs.org/doi/10.1021/acs.jcim.0c01011

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. chemscene.com [chemscene.com]

- 12. This compound | 1513-45-7 [chemicalbook.com]

- 13. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 4-(Trifluoromethoxy)benzenesulfonamide

Executive Summary

This technical guide details the synthesis of 4-(Trifluoromethoxy)benzenesulfonamide (CAS: 1513-45-7), a critical pharmacophore found in carbonic anhydrase inhibitors, COX-2 inhibitors (e.g., Celecoxib analogs), and anticonvulsants.

The trifluoromethoxy (

This guide presents two distinct synthetic pathways:

-

Route A (Industrial Standard): Direct Chlorosulfonation.[1] Best for scale-up and cost-efficiency.

-

Route B (Precision Laboratory): The Meerwein Modification (Sandmeyer-type). Best for regiospecificity or when handling sensitive precursors.[1]

Target Molecule Profile

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1513-45-7 |

| Molecular Weight | 241.19 g/mol |

| Melting Point | 146–148 °C |

| Appearance | White crystalline powder |

| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in water |

Strategic Retrosynthesis

The synthesis hinges on the introduction of the sulfonamide moiety (

Figure 1: Retrosynthetic analysis showing the two primary access points to the sulfonyl chloride intermediate.[2]

Route A: Direct Chlorosulfonation (The Industrial Standard)

This route utilizes Chlorosulfonic acid (

Mechanism

The reaction proceeds via Electrophilic Aromatic Substitution (

Protocol

Reagents:

-

4-(Trifluoromethoxy)benzene (1.0 equiv)[1]

-

Chlorosulfonic acid (5.0 – 6.0 equiv)

-

Thionyl chloride (

) (1.5 equiv) — Critical Additive -

Ammonium hydroxide (

, 28-30%) or Anhydrous

Step-by-Step Workflow:

-

Chilling: Charge a dry 3-neck round-bottom flask with Chlorosulfonic acid. Cool to 0–5 °C under

atmosphere.-

Expert Insight: Moisture control is critical.[1]

reacts violently with water to form

-

-

Addition: Dropwise add 4-(Trifluoromethoxy)benzene over 60 minutes, maintaining internal temperature

°C.-

Why? Rapid addition causes localized heating, leading to di-sulfonated byproducts or sulfone formation.[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Then, heat to 60 °C for 1 hour to drive the reaction to completion.

-

The Thionyl Chloride Trick: Cool back to 40 °C and add Thionyl chloride (

) dropwise.[1] Stir for 1 hour.-

Expert Insight: The reaction generates sulfonic acid (

) as an intermediate.[1] Equilibrium prevents full conversion to the chloride (

-

-

Quenching (The Danger Zone): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as an oil or solid.

-

Amination: Extract the sulfonyl chloride into Dichloromethane (DCM). Cool the DCM solution to 0 °C. Sparge with

gas or add aqueous -

Isolation: Evaporate solvent. Recrystallize crude solid from Ethanol/Water (1:1).

Figure 2: Process flow for the direct chlorosulfonation route.

Route B: The Meerwein Modification (Sandmeyer-Type)

This route is preferred if the starting material is 4-(Trifluoromethoxy)aniline .[1] It avoids the harsh acidic conditions of Route A and guarantees regiochemistry because the nitrogen is already in the correct position.

Mechanism[1][4][5][6][7]

-

Diazotization: Formation of the diazonium salt (

).[1] -

Meerwein Sulfonation: A copper-catalyzed radical decomposition of the diazonium salt in the presence of sulfur dioxide (

) to form the sulfonyl chloride.[1]

Protocol

Reagents:

-

4-(Trifluoromethoxy)aniline

-

Sodium Nitrite (

)[1] -

Hydrochloric Acid (

, conc.) -

Sulfur Dioxide (

) (saturated in Glacial Acetic Acid)[1] -

Copper(II) Chloride (

) - Catalyst[1]

Step-by-Step Workflow:

-

Diazotization: Dissolve the aniline in

/Acetic Acid. Cool to -5 °C . Add aqueous -

Preparation of

Source: Saturate glacial acetic acid with -

Coupling: Pour the cold diazonium solution into the

/Acetic Acid mixture at RT.-

Observation: Nitrogen gas evolution (

) indicates the reaction is proceeding.[1]

-

-

Workup: Pour into ice water. The 4-(trifluoromethoxy)benzenesulfonyl chloride precipitates. Filter and wash with cold water.

-

Amination: React the wet filter cake immediately with aqueous ammonia (as in Route A) to prevent hydrolysis.[1]

Purification & Characterization (Self-Validating)

To ensure scientific integrity, the product must meet specific criteria.

Quantitative Data Summary

| Parameter | Route A (Chlorosulfonation) | Route B (Meerwein) |

| Typical Yield | 75 – 85% | 60 – 70% |

| Purity (Crude) | 90% | 95% |

| Atom Economy | High | Lower (Stoichiometric Cu/SO2) |

| Primary Impurity | Sulfone (dimer) | Phenols (hydrolysis) |

Analytical Validation[1]

-

1H NMR (DMSO-d6, 400 MHz):

-

7.95 (d, 2H, Ar-H ortho to

-

7.55 (d, 2H, Ar-H ortho to

-

7.45 (s, 2H,

-

7.95 (d, 2H, Ar-H ortho to

-

19F NMR:

-

Single peak at

-58.0 ppm (characteristic of

-

-

Melting Point:

Safety & Hazards

-

Chlorosulfonic Acid: Causes severe skin burns and eye damage.[1] Reacts explosively with water. PPE: Face shield, chemically resistant gloves (Silver Shield/4H), and apron are mandatory.[1]

-

Thionyl Chloride: Releases

and -

Trifluoromethoxy Group: While stable, thermal decomposition at extremely high temperatures (>300 °C) can release Hydrogen Fluoride (HF).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2777211, this compound.[1] Retrieved from [Link][1]

-

Talley, J. J., et al. (2000). Preparation of benzenesulfonamides as COX-2 inhibitors.[1] U.S. Patent 6,063,811. (Describes the chlorosulfonation of substituted benzenes for Celecoxib analogs).

-

Togni, A. (2012). Catalytic Trifluoromethoxylation of Aromatics.[1] Chemical Reviews. (Context for the stability and formation of OCF3 groups).

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][5] (Standard reference for Sandmeyer/Meerwein reaction conditions).

Sources

- 1. This compound | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | 1513-45-7 [chemicalbook.com]

- 5. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

A Comprehensive Technical Guide to the Physical Properties of 4-(Trifluoromethoxy)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth examination of the essential physical properties of 4-(trifluoromethoxy)benzenesulfonamide, a key building block in medicinal chemistry. Understanding these characteristics is paramount for its effective application in the synthesis of novel therapeutic agents and other advanced materials.[1] This document moves beyond a simple listing of data points, offering insights into the experimental rationale and the implications of these properties for drug development.

Introduction: The Significance of this compound

This compound is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a benzenesulfonamide core functionalized with a trifluoromethoxy group, imparts unique electronic and lipophilic properties that are highly desirable in drug design. The trifluoromethoxy (-OCF₃) group, often considered a "super-methoxy" group, can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets.[1] The sulfonamide moiety is a well-established pharmacophore found in a wide array of antibacterial, diuretic, and hypoglycemic drugs.[1] Consequently, a thorough understanding of the physical properties of this compound is a critical prerequisite for its successful incorporation into complex molecular architectures.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| CAS Number | 1513-45-7 | [1][2][3] |

| Molecular Formula | C₇H₆F₃NO₃S | [1][2] |

| Molecular Weight | 241.19 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥98% (typically analyzed by HPLC) | [1] |

Physicochemical Data for Drug Discovery and Development

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key physicochemical parameters of this compound.

| Parameter | Value | Significance in Drug Development | Source(s) |

| Melting Point | 146-148 °C | A sharp melting point range is indicative of high purity. This thermal stability is important for formulation and storage. | [3] |

| Boiling Point | 301.8 ± 52.0 °C (Predicted) | While a predicted value, it suggests low volatility under standard conditions. Experimental determination via thermogravimetric analysis (TGA) is recommended for definitive characterization. | [3] |

| Solubility | Soluble in Methanol | Understanding solubility in various solvents is crucial for reaction setup, purification, and formulation. Further studies in a range of pharmaceutically relevant solvents are necessary. | [3] |

| pKa | 9.81 ± 0.10 (Predicted) | The predicted pKa of the sulfonamide proton suggests it is weakly acidic. This property influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. | [3] |

| Density | 1.519 ± 0.06 g/cm³ (Predicted) | Useful for process scale-up and formulation calculations. | [3] |

Interplay of Physical Properties in Drug Development

The physical properties of a molecule are not independent variables but rather interconnected characteristics that collectively influence its suitability as a drug candidate. The following diagram illustrates these relationships.

Figure 1: Interconnectivity of Physical Properties in Drug Development.

Experimental Protocols for Physical Property Determination

To ensure the accuracy and reliability of the physicochemical data, standardized experimental protocols must be employed. The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive and accurate method for determining the melting point and purity of a crystalline solid.[4] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The purity can be estimated from the shape of the peak.

Solubility Assessment

Rationale: Determining the solubility of a compound in a range of solvents is essential for its handling, purification, and formulation. A tiered approach is often employed, starting with qualitative assessments followed by quantitative measurements for key solvents.

Protocol (Shake-Flask Method):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Sample Analysis: Centrifuge the samples to pellet the undissolved solid. A known volume of the supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as HPLC with UV detection.

pKa Determination by UV-Metric Titration

Rationale: The pKa of the sulfonamide proton is a critical parameter. UV-metric titration is a reliable method that relies on the change in the UV-Vis spectrum of the compound as a function of pH.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a co-solvent system if aqueous solubility is low).

-

Titration Setup: Use an automated titrator equipped with a pH electrode and a UV-Vis spectrophotometer with a fiber-optic probe.

-

Titration: Titrate a diluted solution of the compound with a standardized solution of NaOH while simultaneously recording the pH and the full UV-Vis spectrum at regular intervals.

-

Data Analysis: The pKa is determined by analyzing the spectral changes as a function of pH using appropriate software that can perform multi-wavelength analysis and fit the data to the Henderson-Hasselbalch equation.

Spectral Data

Spectroscopic data is essential for the structural confirmation and quality control of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the N-H proton of the sulfonamide.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the -OCF₃ group.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as bands associated with the aromatic ring and the C-F bonds of the trifluoromethoxy group.[2]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.[2]

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable.

-

Hazard Identification: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[5][6] It is harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[7] Work in a well-ventilated area or a fume hood.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][7] The compound may be light-sensitive and should be stored in a light-resistant container.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Conclusion

The physical properties of this compound detailed in this guide provide a solid foundation for its application in research and development. The interplay of its melting point, solubility, and pKa dictates its behavior in both chemical reactions and biological systems. By understanding and applying the experimental methodologies outlined herein, researchers can ensure the quality and consistency of their work, ultimately accelerating the discovery and development of new chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Benzenesulfonamide, 4-methyl-. In: NIST Chemistry WebBook. Available from: [Link]

-

Sedgwick, D. M., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(24), 13032-13041. Available from: [Link]

-

Vaitiekunas, P., et al. (2020). Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 253-260. Available from: [Link]

-

Ortiz, C. P., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(10), 1952-1960. Available from: [Link]

- Al-Hussain, S. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1264, 133200.

-

Ortiz, C. P., et al. (2010). Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. Journal of the Brazilian Chemical Society, 21(10), 1952-1960. Available from: [Link]

-

Center for Macromolecular Interactions. Differential Scanning Fluorimetry (DSF). Available from: [Link]

-

He, F., et al. (2012). High-Throughput Melting-Temperature Analysis of a Monoclonal Antibody by Differential Scanning Fluorimetry in the Presence of Surfactants. Journal of Pharmaceutical Sciences, 101(9), 3133-3144. Available from: [Link]

-

Sedgwick, D. M., et al. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. Preprint. Available from: [Link]

-

Sedgwick, D. M., et al. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(24), 13032-13041. Available from: [Link]

-

Drugs.com. Sulfonamides General Statement Monograph for Professionals. Available from: [Link]

- AbdulKadir, A. H., et al. (2016). Thermogravimetric Analysis (TGA) Profile at Different Calcination Conditions for Synthesis of PTES-SBA-15.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1513-45-7 [chemicalbook.com]

- 4. How to choose between Differential Scanning Fluorimetry (DSF) vs Differential Scanning Calorimetry (DSC) in biopharmaceutical research | Malvern Panalytical [malvernpanalytical.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. jk-sci.com [jk-sci.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Sulfonamides General Statement Monograph for Professionals - Drugs.com [drugs.com]

4-(Trifluoromethoxy)benzenesulfonamide solubility data

An In-Depth Technical Guide to the Solubility of 4-(Trifluoromethoxy)benzenesulfonamide

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and application of chemical compounds, particularly in the pharmaceutical and agrochemical sectors. This technical guide provides a comprehensive overview of this compound, a versatile sulfonamide-containing intermediate. While specific quantitative solubility data for this compound is not extensively published, this document serves as a foundational resource for researchers and drug development professionals by detailing its key molecular properties and, most importantly, providing a robust, field-proven protocol for determining its thermodynamic solubility. We delve into the causal factors influencing solubility, such as pH and solvent selection, and present a self-validating experimental workflow to ensure the generation of high-quality, reliable data.

Introduction: The Significance of this compound

This compound (CAS No. 1513-45-7) is an organic compound featuring a benzenesulfonamide core substituted with a trifluoromethoxy (-OCF₃) group.[1] The sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial drugs, while the trifluoromethoxy group is prized in medicinal chemistry for its ability to enhance metabolic stability, membrane permeability, and binding affinity by increasing lipophilicity.[1][2] This unique combination of functional groups makes it a valuable building block in the synthesis of novel therapeutic agents and advanced materials.[1]

Understanding the solubility of this compound is paramount. In drug development, poor aqueous solubility can severely limit oral bioavailability, hinder formulation development, and produce unreliable results in biological assays.[3][4] Therefore, the accurate determination of its solubility profile is a critical first step in any research or development pipeline. This guide provides the scientific framework and practical methodology for achieving this.

Molecular Profile and Physicochemical Properties

A compound's solubility is intrinsically linked to its molecular structure and physical properties. The trifluoromethoxy group generally increases lipophilicity, suggesting a tendency towards lower aqueous solubility, while the sulfonamide group provides a site for hydrogen bonding and pH-dependent ionization.[1][2] A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 1513-45-7 | [1][5][6] |

| Molecular Formula | C₇H₆F₃NO₃S | [1][5] |

| Molecular Weight | 241.19 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 146-148 °C | [6] |

| Boiling Point | 301.8 ± 52.0 °C (Predicted) | |

| pKa (Predicted) | 9.81 ± 0.10 | |

| LogP (Predicted) | 1.23 |

Authoritative Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. It is a critical, material-sparing measurement for lead optimization and formulation studies.[3][7] The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[8][9] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Principle of the Shake-Flask Method

The core principle involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is removed, and the concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[10]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Methodology

Materials:

-

This compound (solid powder)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Solvents of interest (e.g., water, pH-adjusted buffers, ethanol, DMSO)

Procedure:

-

Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a vial containing a precise volume of the desired solvent (e.g., 1 mL). The key is to ensure solid material remains visible after equilibration, confirming saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for biorelevant studies) for at least 24 hours.[11][12] To ensure equilibrium has been reached, a time-point study is crucial; samples can be taken at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are consistent (e.g., within 10%).[13]

-

Phase Separation: After equilibration, remove the undissolved solid. This is best achieved by centrifuging the vials at high speed and carefully drawing the supernatant, or by filtering the suspension through a 0.22 µm syringe filter.

-

Sample Analysis:

-

Immediately dilute a known volume of the clear supernatant with a suitable solvent (typically the HPLC mobile phase) to prevent precipitation and bring the concentration within the linear range of the analytical method.[13]

-

Prepare a set of calibration standards of the compound in the same diluent.

-

Analyze the standards and the diluted sample by HPLC-UV. HPLC is superior to direct UV spectrophotometry as it can separate the analyte from any potential impurities or degradants.[10]

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Key Factors Influencing Solubility

The solubility of this compound is not a single value but is dependent on several environmental factors.

Effect of pH

The sulfonamide functional group is weakly acidic.[14] With a predicted pKa of ~9.8, the molecule will exist predominantly in its neutral, less soluble form at physiological pH (e.g., pH 1.2 to 6.8).[11][12] As the pH of the solution increases to approach and exceed the pKa, the sulfonamide proton dissociates, forming an anionic species that is significantly more soluble in aqueous media.[14][15]

For pharmaceutical applications, it is an regulatory expectation (ICH M9 Guideline) to determine solubility across the physiological pH range of 1.2 to 6.8.[11][12] This pH-solubility profile is critical for predicting oral absorption.

Caption: pH-dependent ionization of the sulfonamide group.

Choice of Solvent

The "like dissolves like" principle is a useful guide. Given the compound's aromatic nature and lipophilic -OCF₃ group, it is expected to have higher solubility in organic solvents than in water. Studies on similar sulfonamides show good solubility in solvents like methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).[16] Experimental determination across a panel of pharmaceutically acceptable solvents is recommended to guide formulation development.

Conclusion for the Researcher

This technical guide establishes a foundation for the systematic and accurate characterization of this compound solubility. While published quantitative data is scarce, the provided physicochemical context and the detailed shake-flask protocol empower researchers to generate reliable, high-quality data in-house. Adherence to this validated methodology, with careful consideration of pH and equilibration time, is essential for obtaining data that can confidently guide drug discovery, formulation, and development decisions.

References

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Available at: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available at: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

- Saleem, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology.

-

ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available at: [Link]

-

ResearchGate. (2013). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. Available at: [Link]

-

PubMed. (2002). pH-induced solubility transition of sulfonamide-based polymers. Available at: [Link]

- Sroor, F. M., et al. (2024). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)

-

The BMJ. (1942). SOLUBILITY OF SULPHONAMIDES. Available at: [Link]

- ACS Publications. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

-

PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Available at: [Link]

- Karger Publishers. (1980). pH Dependency in Uptake of Sulfonamides by Bacteria. Chemotherapy.

-

Polymers in Medicine. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Available at: [Link]

-

FDA. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Available at: [Link]

- SciELO Colombia. Prediction of sulfadiazine solubility in some cosolvent mixtures using non-ideal solution models. Revista Colombiana de Ciencias Químico-Farmacéuticas.

-

PubMed. (1980). pH dependency in uptake of sulfonamides by bacteria. Available at: [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

-

World Health Organization (WHO). (2019). Annex 4. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

- ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics.

-

PubMed Central. (2012). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Available at: [Link]

Sources

- 1. CAS 1513-45-7: this compound [cymitquimica.com]

- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. This compound | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. evotec.com [evotec.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. database.ich.org [database.ich.org]

- 12. fda.gov [fda.gov]

- 13. who.int [who.int]

- 14. bmj.com [bmj.com]

- 15. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Biological Activity of 4-(Trifluoromethoxy)benzenesulfonamide: A Technical Guide

Executive Summary

4-(Trifluoromethoxy)benzenesulfonamide (CAS: 1513-45-7) represents a "privileged structure" in medicinal chemistry, serving as both a potent carbonic anhydrase (CA) inhibitor in its own right and a critical pharmacophore for designing selective COX-2 inhibitors and anticonvulsants. Its biological utility is driven by the unique physicochemical properties of the trifluoromethoxy (

Chemical Architecture & The "Fluorine Effect"

To understand the biological activity of this sulfonamide, one must first understand the

Physicochemical Profile

| Property | Value / Description | Impact on Biological Activity |

| Molecular Weight | 241.19 g/mol | Fragment-like; ideal for lead optimization. |

| Lipophilicity (Hansch | Significantly higher than | |

| Electronic Effect ( | Electron-withdrawing; increases acidity of the sulfonamide | |

| Conformation | Orthogonal | The |

Metabolic Stability

The C-F bond energy (~116 kcal/mol) renders the

Primary Biological Target: Carbonic Anhydrase (CA) Inhibition[2][3][4]

The primary biological activity of this compound is the inhibition of Zinc-dependent Carbonic Anhydrase enzymes (EC 4.2.1.1).

Mechanism of Action

The sulfonamide moiety (

-

Ionization : The sulfonamide

deprotonates to form the anion -

Coordination : The nitrogen atom coordinates directly to the

ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion. -

Hydrophobic Interaction : The 4-trifluoromethoxy phenyl tail extends into the hydrophobic half of the active site. The high lipophilicity of the

group enhances binding affinity via Van der Waals interactions with hydrophobic residues (e.g., Val121, Leu198 in hCA II).

Isoform Selectivity Profile

While the parent compound is a broad-spectrum inhibitor, its derivatives show distinct selectivity patterns:

-

hCA I & II (Cytosolic) : Moderate to strong inhibition (

typically 10–100 nM range). Target for glaucoma (hCA II) and edema. -

hCA IX & XII (Transmembrane) : High potency (

often < 10 nM). These isoforms are overexpressed in hypoxic tumors. The

Secondary Target: Cyclooxygenase-2 (COX-2)[5][6][7]

The this compound scaffold is a bioisostere of the 4-methylbenzenesulfonamide moiety found in Celecoxib .

-

Selectivity : The bulky

group fits into the "side pocket" of the COX-2 active site (Arg120, Tyr355, His90), which is larger than the corresponding pocket in COX-1. This steric fit confers COX-2 selectivity, reducing gastrointestinal toxicity associated with COX-1 inhibition. -

Potency : Derivatives often exhibit

values in the low nanomolar range for COX-2, with selectivity ratios (COX-1/COX-2) exceeding 100.

Visualization of Mechanisms & Workflows

Diagram: Mechanism of Action (CA Inhibition)

The following diagram illustrates the coordination chemistry and hydrophobic interactions driving the inhibition.

Caption: Schematic of this compound binding to the Carbonic Anhydrase active site. The sulfonamide coordinates Zinc, while the OCF3 group anchors the molecule in the hydrophobic pocket.

Diagram: Synthesis Workflow

A standard protocol for synthesizing this scaffold from the aniline precursor.

Caption: Synthetic route converting 4-(trifluoromethoxy)aniline to the sulfonamide via Meerwein sulfonation.

Experimental Protocols

Synthesis of this compound

Objective : To synthesize the core scaffold for biological evaluation.

-

Diazotization : Dissolve 4-(trifluoromethoxy)aniline (10 mmol) in conc. HCl (5 mL) and water (5 mL). Cool to -5°C. Add dropwise a solution of

(1.1 eq) in water, maintaining temperature < 0°C. Stir for 30 min. -

Sulfonylation (Meerwein Reaction) : Prepare a mixture of

(saturated solution in acetic acid) and -

Isolation of Chloride : Extract the resulting sulfonyl chloride with ethyl acetate. Wash with water and brine. Dry over

. -

Amidation : Dissolve the crude sulfonyl chloride in THF. Add aqueous

(excess) or bubble -

Purification : Acidify to pH 2 (if using hydroxide), extract with EtOAc, and recrystallize from Ethanol/Water.

-

Expected Yield: 60-80%

-

Melting Point: 147–151 °C

-

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective : Determine the Inhibition Constant (

-

Reagents :

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM

. -

Substrate:

saturated water. -

Indicator: Phenol red (0.2 mM).

-

Enzyme: Recombinant hCA I, II, IX, or XII.

-

-

Procedure :

-

Incubate enzyme (conc. varies by isoform, typically 10-50 nM) with the inhibitor (dissolved in DMSO, diluted to 0.01 – 1000 nM) for 15 minutes at room temperature.

-

Mix the enzyme-inhibitor solution with the

substrate solution in a stopped-flow spectrophotometer. -

Monitor the acidification (color change of phenol red) at 557 nm.

-

-

Data Analysis :

-

Measure the initial velocity (

) of the hydration reaction. -

Calculate

using a non-linear least squares fit (Cheng-Prusoff equation is often adapted for tight-binding inhibitors).

-

Structure-Activity Relationship (SAR) Logic[8][9]

When optimizing this scaffold, the following SAR rules generally apply:

| Modification | Effect on Activity | Explanation |

| Replacement of | Slightly Lower Potency | |

| Replacement of | Loss of Metabolic Stability | |

| N-Substitution (Sulfonamide) | Loss of CA Activity | Primary sulfonamide ( |

| Ortho-Substitution (Phenyl Ring) | Steric Clash | Substituents ortho to the sulfonamide can disrupt Zn coordination unless designed for specific hydrophobic pockets. |

References

-

Supuran, C. T. (2018).[2] Carbonic anhydrase inhibitors: an update on the synthesis and biological activity of sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values).

-

Gedawy, E. M., et al. (2020). Synthesis and biological evaluation of some new benzenesulphonamide derivatives as potential anti-inflammatory and analgesic agents.[3] Beni-Suef University Journal of Basic and Applied Sciences.

-

Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: Properties and Synthetic Applications.[2][4][5] ChemBioChem.

-

PubChem Compound Summary . (2024). This compound (CID 2777211).[6] National Center for Biotechnology Information.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs | MDPI [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

Strategic Sourcing & Technical Utilization of 4-(Trifluoromethoxy)benzenesulfonamide

The following guide is structured as a high-level technical whitepaper designed for medicinal chemists and procurement specialists. It moves beyond a simple directory to provide a strategic framework for sourcing, validating, and utilizing this specific fluorinated scaffold.

A Bioisosteric Scaffold for Medicinal Chemistry & Lead Optimization [1]

Executive Summary

4-(Trifluoromethoxy)benzenesulfonamide (CAS: 1513-45-7 ) represents a critical pharmacophore in modern drug discovery, particularly within the fields of carbonic anhydrase (CA) inhibition, anticonvulsants, and antiglaucoma therapeutics.[1] Its value lies in the unique physicochemical properties of the trifluoromethoxy (–OCF₃) group—often termed a "super-halogen"—which imparts superior metabolic stability and lipophilicity compared to its methoxy (–OCH₃) or trifluoromethyl (–CF₃) analogues.[1]

This guide provides a technical roadmap for researchers to:

-

Understand the Chemical Advantage: Why select this scaffold over non-fluorinated bioisosteres.

-

Evaluate Purity & Synthesis: Correlate synthesis routes with specific impurity profiles (CQAs).

-

Navigate the Supply Chain: A validated decision matrix for selecting commercial suppliers based on development phase.

Chemical Profile: The "Fluorine Effect"

The strategic selection of this compound is rarely accidental; it is a deliberate choice to modulate the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead compound.[1]

Physicochemical Properties

| Property | Value | Technical Significance |

| CAS Number | 1513-45-7 | Unique identifier for procurement.[1][2] |

| Molecular Weight | 241.19 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da).[1] |

| Appearance | White crystalline powder | Coloration indicates oxidation or regio-isomeric impurities.[1] |

| Melting Point | 147–151 °C | High crystallinity suggests stability; deviations <2°C indicate impurity.[1] |

| LogP (Est.) | ~2.2 | The –OCF₃ group significantly increases lipophilicity (Hansch |

| pKa | ~9.8 (Sulfonamide NH) | Ionizable at physiological pH; critical for Zinc-binding in metalloenzymes.[1] |

The –OCF₃ Bioisostere Advantage

The trifluoromethoxy group is conformationally distinct.[1] Unlike the methoxy group, which prefers a planar conformation with the aromatic ring, the –OCF₃ group twists out of plane (orthogonal) due to the steric bulk of the fluorine atoms and the anomeric effect.[1]

-

Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) renders the para-position impervious to CYP450 oxidative metabolism, extending the half-life of the drug candidate.[1]

-

Lipophilicity: It enhances membrane permeability without the liability of rapid metabolic clearance often seen with alkyl chains.[1]

Synthesis Pathways & Impurity Profiling

Understanding how the material is made allows the procurement scientist to anticipate what might be wrong with a commercial batch.[1] There are two primary industrial routes.[1]

Route A: Direct Chlorosulfonation (Dominant Industrial Route)

The most common commercial method involves reacting (trifluoromethoxy)benzene with chlorosulfonic acid.[1]

-

Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

-

Regioselectivity: The –OCF₃ group is an ortho/para director (deactivating but resonance donating).[1] Para is favored due to sterics, but ortho impurities are intrinsic.[1]

Route B: Diazotization of Aniline

Used when higher regiocontrol is needed or for smaller, custom batches.[1]

-

Risk: Residual aniline (genotoxic impurity) and diazo species.[1]

Synthesis Workflow & Critical Control Points

The following diagram illustrates the industrial logic and where quality risks arise.

Figure 1: Industrial synthesis workflow highlighting Critical Quality Attributes (CQAs) derived from the chlorosulfonation route.[1]

Quality Assurance & Supplier Evaluation

When sourcing this compound, "98% purity" on a label is insufficient for late-stage lead optimization. You must validate the Certificate of Analysis (CoA) against specific criteria.

The "Red Flag" Checklist

| Test Parameter | Acceptance Criteria | Failure Implication |

| 1H NMR | Clean doublet-doublet (para pattern). | Multiplets/extra peaks: Indicates ortho-isomer contamination (hard to separate).[1] |

| 19F NMR | Single singlet (~ -58 ppm).[1] | Multiple F peaks: Indicates incomplete fluorination or isomer presence.[1] |

| LC-MS | Single peak, [M-H]- 240.[1] | Mass +1/-1: Check for hydrolysis products (sulfonic acid) which don't fly well in positive mode. |

| Appearance | White/Off-white solid.[1][3] | Yellow/Brown: Oxidation of trace aniline precursors (if Route B used).[1] |

Commercial Supply Landscape

The market is divided into "Catalog Aggregators" (re-sellers) and "Originators" (manufacturers).[1] For this specific fluorinated intermediate, the following suppliers are recognized for consistency.

Validated Supplier Tiers

Tier 1: Discovery Scale (mg to 10g) Best for: Initial SAR screening, high speed, guaranteed COA.[1]

-

TCI Chemicals (Tokyo Chemical Industry): Product T2427.[1][2] Known for high reliability in fluorinated building blocks.[1]

-

Sigma-Aldrich (MilliporeSigma): High stock availability, standard purity.[1]

-

Thermo Scientific Chemicals (Alfa Aesar): Good for small research quantities.[1]

Tier 2: Scale-Up & CRO (10g to 1kg) Best for: Process chemistry, custom synthesis, bulk pricing.[1]

-

Enamine: Major Ukrainian supplier with massive stock of building blocks; excellent for analogs if the core scaffold needs modification.[1]

-

SynQuest Laboratories: US-based, specializes in fluorinated chemistry.[1][4] High technical competence for OCF3 handling.

-

BLD Pharmatech: Strong presence in Shanghai; rapid shipping and competitive pricing for mid-scale batches.[1]

-

Fluorochem: UK-based, specializes in fluorinated intermediates.[1]

Sourcing Decision Matrix

Use this logic flow to determine your sourcing strategy.

Figure 2: Strategic sourcing decision tree based on project phase and volume requirements.

Applications in Drug Discovery

Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety (

-

Role of OCF3: The tail of the molecule sits in the hydrophobic half of the active site. The –OCF₃ group provides a "greasy" contact that displaces structured water molecules, gaining entropy-driven binding affinity.[1]

-

Selectivity: 4-substituted sulfonamides are often used to probe selectivity between cytosolic isoforms (hCA I, II) and tumor-associated membrane isoforms (hCA IX, XII).[1]

Protocol: General Sulfonamide Coupling (Click Chemistry)

While the compound itself is an inhibitor, it is often used as a nucleophile to build larger libraries.[1]

-

Reaction: N-alkylation or Acylation.[1]

-

Challenge: The sulfonamide nitrogen is a poor nucleophile (

).[1] -

Solution: Use mild bases (K₂CO₃) in polar aprotic solvents (DMF/DMAc) to generate the anion, which then attacks alkyl halides.[1]

Safety & Handling (SDS Summary)

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1][4]

-

Handling: Use in a fume hood.[1] The OCF3 group is stable, but thermal decomposition (fire) can release Hydrogen Fluoride (HF), which is extremely toxic.[1]

-

Storage: Room temperature, dry. Hydrolysis is slow but possible over years; keep desiccated.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2777211, this compound. Retrieved from [Link]

-

Supuran, C. T. (2008).[1][6] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Contextual grounding for Sulfonamide mechanism).

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Grounding for OCF3 physicochemical properties).

Sources

- 1. This compound | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1513-45-7 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Leveraging the 4-(Trifluoromethoxy)benzenesulfonamide Scaffold in Anti-Inflammatory Drug Discovery

Executive Summary & Rationale

This guide details the strategic application of 4-(Trifluoromethoxy)benzenesulfonamide (CAS: 1513-45-7) as a privileged scaffold in the development of selective Cyclooxygenase-2 (COX-2) inhibitors.

While traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) often rely on carboxylate groups for binding, the sulfonamide moiety offers a unique hydrogen-bonding profile that exploits the secondary pocket of COX-2. Furthermore, the trifluoromethoxy (

Key Advantages of the Scaffold:

-

Enhanced Lipophilicity: The

group (Hansch -

Metabolic Stability: The strong C-F bonds prevent oxidative metabolism at the para-position, extending the in vivo half-life.

-

Conformational Flexibility: Unlike the rigid

group, the ether linkage in